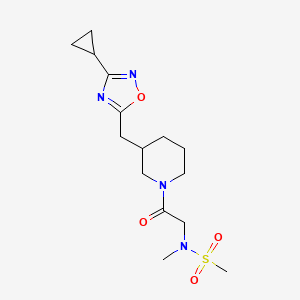

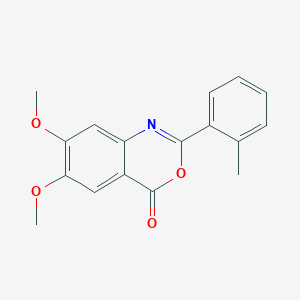

2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Systems and Synthesis

- Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has demonstrated an efficient system for the selective formation of sulfoxides and sulfones, where strongly deactivated sulfides were converted smoothly to the corresponding sulfoxide and sulfone in excellent yields, highlighting a potential application in the selective oxidation of sulfur-containing compounds (Yamazaki, 1996).

Polymer Science

- The study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis via a benzidine rearrangement reaction, has paved the way for the creation of materials with high refractive indices and small birefringences, along with good thermomechanical stabilities. This application is significant in the development of high-performance optical materials (Tapaswi et al., 2015).

Catalytic Oxidation

- Oxo-rhenium complexes have been used in the efficient and selective oxidation of alcohols, utilizing a sulfoxide as an oxidant agent. This catalytic system has shown potential in the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, indicating its application in organic synthesis (Sousa et al., 2013).

Chemical Synthesis and Material Properties

- Novel synthetic routes have been explored for symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, providing a methodology that employs sodium borohydride in ethanol–DMF for E–E bond cleavage. This synthesis approach is crucial for the production of compounds with potential applications in various fields, including materials science and organometallic chemistry (Bhasin et al., 2004).

Environmental and Biological Applications

- Studies on the metabolism of DDT and its metabolites, such as 2,2-bis(p-chlorophenyl)ethanol, have provided insights into the enzymatic pathways involved in the biotransformation of persistent organic pollutants. This research is essential for understanding the environmental fate and potential health impacts of such compounds (Suggs et al., 1970).

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrCl2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHVSOVOKHQFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrCl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)